molecular formula C14H12FNO6S B13351097 4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride CAS No. 31185-40-7

4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride

Cat. No.: B13351097
CAS No.: 31185-40-7
M. Wt: 341.31 g/mol
InChI Key: NCBRPXNRRMTQKK-UHFFFAOYSA-N
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Description

4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C14H12FNO6S. This compound is known for its unique structure, which includes a nitrophenoxy group, an ethoxy linkage, and a benzene sulfonyl fluoride moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 3-nitrophenol with 2-chloroethanol to form 2-(3-nitrophenoxy)ethanol. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or alcohols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Nucleophilic substitution: Products include sulfonamides or sulfonate esters.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition. This makes it a valuable tool in studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-Nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride
  • 4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl chloride
  • 4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl bromide

Uniqueness

The presence of both the nitrophenoxy and sulfonyl fluoride groups allows for a wide range of chemical transformations and biological interactions, making it a versatile compound in research and industrial applications .

Properties

CAS No.

31185-40-7

Molecular Formula

C14H12FNO6S

Molecular Weight

341.31 g/mol

IUPAC Name

4-[2-(3-nitrophenoxy)ethoxy]benzenesulfonyl fluoride

InChI

InChI=1S/C14H12FNO6S/c15-23(19,20)14-6-4-12(5-7-14)21-8-9-22-13-3-1-2-11(10-13)16(17)18/h1-7,10H,8-9H2

InChI Key

NCBRPXNRRMTQKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-]

Origin of Product

United States

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